molecular formula C17H25NO4 B13585535 3-(Boc-amino)-4-(2,4-dimethylphenyl)butyric Acid

3-(Boc-amino)-4-(2,4-dimethylphenyl)butyric Acid

Cat. No.: B13585535
M. Wt: 307.4 g/mol
InChI Key: BWQCGTKQOFDGLO-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(2,4-dimethylphenyl)butyric Acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a 2,4-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(2,4-dimethylphenyl)butyric Acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the butyric acid backbone: The protected amino group is then coupled with a 2,4-dimethylphenyl acetic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection and purification: The final step involves deprotecting the Boc group under acidic conditions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(2,4-dimethylphenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(Boc-amino)-4-(2,4-dimethylphenyl)butyric Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2,4-dimethylphenyl)butyric Acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, allowing for selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-4-phenylbutyric Acid: Lacks the 2,4-dimethyl substituents on the phenyl ring.

    3-(Boc-amino)-4-(2-methylphenyl)butyric Acid: Has only one methyl group on the phenyl ring.

    3-(Boc-amino)-4-(4-methylphenyl)butyric Acid: Has a single methyl group at the para position on the phenyl ring.

Uniqueness

3-(Boc-amino)-4-(2,4-dimethylphenyl)butyric Acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The Boc protection allows for selective functionalization and deprotection steps, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C17H25NO4/c1-11-6-7-13(12(2)8-11)9-14(10-15(19)20)18-16(21)22-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,21)(H,19,20)

InChI Key

BWQCGTKQOFDGLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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